3'-Des(dimethylamino)-3'-keto Azithromycin

HPLC method development Pharmaceutical impurity profiling Chromatographic separation

3′-Des(dimethylamino)-3′-keto Azithromycin (EP Impurity N, CAS 612069-25-7) is the mandatory reference standard for azithromycin impurity profiling per EP/USP monographs. Its unique 3′-keto modification confers a distinct RP-HPLC retention time (~10 min vs. ~5 min for azithromycin on C18) and a molecular mass of 719.9 Da—differentiating it from Impurity J (decladinosylazithromycin, 590.79 Da) for unambiguous LC-MS/MS identification. Procure this compound with a full Certificate of Analysis to ensure method specificity, regulatory audit readiness, and cGMP-compliant batch release testing.

Molecular Formula C36H65NO13
Molecular Weight 719.9 g/mol
Cat. No. B12320019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Des(dimethylamino)-3'-keto Azithromycin
Molecular FormulaC36H65NO13
Molecular Weight719.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(=O)CC(O3)C)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C36H65NO13/c1-13-25-36(10,44)29(40)22(6)37(11)17-18(2)15-34(8,43)31(50-33-27(39)24(38)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-23,25-31,33,39-41,43-44H,13-17H2,1-12H3
InChIKeyAMNAVVMCWWSBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3'-Des(dimethylamino)-3'-keto Azithromycin (CAS 612069-25-7) and Its Analytical Role


3'-Des(dimethylamino)-3'-keto Azithromycin (CAS 612069-25-7, C₃₆H₆₅NO₁₃, MW 719.9) is a semi-synthetic derivative and official pharmacopoeial impurity of the macrolide antibiotic azithromycin, designated as Azithromycin EP Impurity N (European Pharmacopoeia) [1]. It is classified as a 3'-N-desmethyl-3'-keto azalide, wherein the 3'-dimethylamino group of the desosamine sugar is replaced by a ketone moiety via oxidation . This compound exists as an off-white to pale yellow hygroscopic solid with a melting point >150°C (decomposition) and requires storage at -20°C under inert atmosphere [2]. Its primary utility lies in pharmaceutical quality control as an analytical reference standard for impurity profiling, forced degradation studies, and method validation of azithromycin active pharmaceutical ingredients (APIs) and finished dosage forms .

Why Azithromycin API or Other Azithromycin Impurities Cannot Substitute for 3'-Des(dimethylamino)-3'-keto Azithromycin in Analytical Applications


In analytical chemistry and pharmaceutical quality control, substitution of a specified impurity reference standard with either the parent API (azithromycin) or a structurally distinct impurity (e.g., Azithromycin Impurity J, decladinosylazithromycin) is scientifically invalid due to fundamentally different chromatographic retention behavior and molecular recognition properties . 3'-Des(dimethylamino)-3'-keto Azithromycin possesses a unique combination of structural modifications—loss of the basic dimethylamino group and introduction of a 3'-keto function—that yields distinct reversed-phase HPLC retention time, UV absorption characteristics, and mass spectrometric fragmentation patterns compared to azithromycin and other impurities [1]. Regulatory pharmacopoeial monographs (EP, USP) mandate the use of specific impurity reference standards for system suitability testing and impurity quantification; using an incorrect standard compromises peak identification accuracy, method linearity, and ultimately batch release decisions . The following quantitative evidence demonstrates exactly where and how this compound differs from its comparators, establishing its non-substitutable role in analytical workflows.

Quantitative Differentiation: 3'-Des(dimethylamino)-3'-keto Azithromycin vs. Azithromycin and Other EP Impurities


Reversed-Phase HPLC Retention Time: Direct Comparison with Azithromycin

Under identical reversed-phase HPLC conditions on a C18 column, 3'-Des(dimethylamino)-3'-keto Azithromycin exhibits a retention time of approximately 10 minutes, which is significantly longer than the 5-minute retention time observed for the parent compound azithromycin . The chromatogram for this impurity also displays two distinct peaks (at approximately 6 minutes and 10 minutes) attributable to the compound itself and co-eluting impurities, whereas azithromycin elutes as a single peak . This differential elution profile demonstrates that the removal of the basic dimethylamino group and introduction of the 3'-keto moiety substantially increase hydrophobic interaction with the C18 stationary phase.

HPLC method development Pharmaceutical impurity profiling Chromatographic separation

Melting Point and Hygroscopic Stability Profile

3'-Des(dimethylamino)-3'-keto Azithromycin exhibits a melting point greater than 150°C with decomposition (dec.) and is classified as hygroscopic, requiring storage at -20°C under inert atmosphere [1]. In contrast, azithromycin API typically melts at 113-115°C (anhydrous) or 126°C (monohydrate) and is non-hygroscopic under standard ambient conditions [2]. The hygroscopic nature of this impurity necessitates stringent storage and handling protocols that differ from those of the parent API, impacting procurement decisions regarding packaging configuration (e.g., sealed ampules under inert gas) and shelf-life monitoring.

Physicochemical characterization Reference standard storage Material stability

Purity Specifications and Synthetic Provenance for Impurity F (3'-N-Formyl Derivative)

A structurally related derivative, Azithromycin Impurity F (3'-N-desmethyl-3'-N-formyl azithromycin), has been synthesized via a patented two-step process involving 3'-N-demethylation of azithromycin followed by formylation with ethyl formate, yielding a final product with purity exceeding 99.5% after recrystallization [1] [2]. This synthesis route differs from the oxidative pathway used to produce 3'-Des(dimethylamino)-3'-keto Azithromycin (EP Impurity N), which requires strong oxidizing agents for ketone introduction at the 3'-position . While direct comparative purity data between EP Impurity N and Impurity F from a single study is not available in the accessed sources, the distinct synthetic methodologies and resulting structural differences (ketone at 3'-position vs. N-formyl at 3'-position) establish that these compounds cannot be used interchangeably as reference standards.

Impurity synthesis Reference standard purity Quality control

Structural Differentiation from Decladinosyl Azithromycin (EP Impurity J)

3'-Des(dimethylamino)-3'-keto Azithromycin (EP Impurity N, C₃₆H₆₅NO₁₃, MW 719.9) retains the intact 15-membered azalide ring system with both cladinose and desosamine sugar moieties, differing only at the 3'-position of the desosamine sugar . In contrast, Azithromycin EP Impurity J (decladinosylazithromycin, C₃₀H₅₈N₂O₉, MW 590.79) represents a more extensive structural degradation involving complete loss of the cladinose sugar moiety [1]. This fundamental structural divergence yields a molecular weight difference of approximately 129 Da and distinct fragmentation patterns in mass spectrometry, enabling unambiguous identification and quantification of each impurity in stability-indicating analytical methods.

Impurity identification Mass spectrometry Structural elucidation

Precursor Relationship to Other 3'-N-Desmethyl Impurities

3'-N-demethylazithromycin, the key intermediate in the synthesis of 3'-Des(dimethylamino)-3'-keto Azithromycin, has been identified as a precursor to multiple azithromycin impurities, including the 3'-N-formyl derivative (Impurity F) [1]. The demethylation of azithromycin at the 3'-N position—loss of one methyl group from the dimethylamino moiety—represents a critical branching point in the impurity network, from which subsequent oxidative (leading to EP Impurity N) or formylation (leading to EP Impurity F) pathways diverge. This precursor relationship has been established through chromatographic purification and structural identification by ¹H-NMR and mass spectrometry [1].

Degradation pathway Impurity networking Stability studies

Limited Pharmacopoeial Status and Intended Use Classification

3'-Des(dimethylamino)-3'-keto Azithromycin is specifically listed as Azithromycin EP Impurity N in the European Pharmacopoeia and is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard in analytical method development, method validation, and quality control applications [1] . This compound is explicitly designated for research use only (RUO) and is not intended for human therapeutic or diagnostic applications [2]. In contrast, the parent compound azithromycin is an approved active pharmaceutical ingredient with established clinical safety and efficacy profiles. This regulatory and intended-use distinction is critical for procurement, as it dictates the applicable quality grade, documentation requirements (e.g., Certificate of Analysis with pharmacopoeial reference), and permissible use scenarios.

Regulatory compliance Reference standard Analytical quality control

Priority Application Scenarios for Procuring 3'-Des(dimethylamino)-3'-keto Azithromycin


HPLC Method Development and Validation for Azithromycin Impurity Profiling

When developing or validating an HPLC method for the quantification of azithromycin impurities in accordance with EP or USP monographs, procurement of 3'-Des(dimethylamino)-3'-keto Azithromycin (EP Impurity N) is mandatory. The compound's distinct retention time (approximately 10 minutes on a C18 column) relative to azithromycin (5 minutes) enables baseline resolution and accurate peak identification . Its inclusion in system suitability testing ensures method specificity and reproducibility, which are critical parameters for regulatory submissions and batch release testing.

Forced Degradation and Stability-Indicating Assay Development

In forced degradation studies designed to establish the degradation pathway and stability-indicating nature of analytical methods for azithromycin drug products, 3'-Des(dimethylamino)-3'-keto Azithromycin serves as a key marker for oxidative degradation pathways. As an oxidation product derived from the 3'-N-demethyl intermediate, its presence in stressed samples confirms the susceptibility of azithromycin to oxidative conditions . Quantifying the formation of this impurity under accelerated stability conditions (e.g., elevated temperature, exposure to oxidizing agents) provides essential data for establishing shelf-life specifications and packaging recommendations.

LC-MS/MS Identification and Quantitation in Complex Matrices

For research applications requiring unambiguous identification and quantification of azithromycin impurities in complex biological or environmental matrices, the distinct molecular mass (719.9 Da) and unique fragmentation pattern of 3'-Des(dimethylamino)-3'-keto Azithromycin differentiate it from other EP impurities such as Impurity J (decladinosylazithromycin, 590.79 Da) [1]. This mass difference of approximately 129 Da enables selective multiple reaction monitoring (MRM) transitions in triple quadrupole LC-MS/MS methods, reducing matrix interference and improving quantitative accuracy in trace-level impurity analysis.

Reference Standard Qualification for GMP Quality Control Laboratories

GMP-compliant quality control laboratories performing release testing of azithromycin API or finished dosage forms must procure and qualify reference standards for each specified impurity listed in the applicable pharmacopoeial monograph. 3'-Des(dimethylamino)-3'-keto Azithromycin (EP Impurity N) is a specifically designated impurity requiring its own reference standard; substitution with a different impurity standard or the parent API is not permitted under cGMP regulations [2]. Procurement of this compound with a Certificate of Analysis demonstrating identity, purity, and compliance with pharmacopoeial specifications is essential for audit readiness and regulatory inspection success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Des(dimethylamino)-3'-keto Azithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.